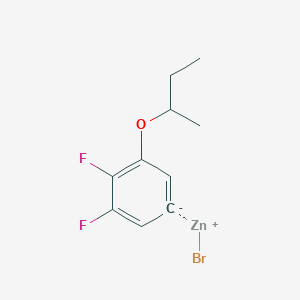
(3-sec-Butyloxy-4,5-difluorophenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-sec-butyloxy-4,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable for its ability to facilitate various coupling reactions, making it a crucial intermediate in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3-sec-butyloxy-4,5-difluorophenyl)zinc bromide typically involves the reaction of 3-sec-butyloxy-4,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-sec-butyloxy-4,5-difluorophenyl bromide+Zn→(3-sec-butyloxy-4,5-difluorophenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-sec-butyloxy-4,5-difluorophenyl)zinc bromide undergoes various types of reactions, including:
Coupling Reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Negishi coupling, the product is a new carbon-carbon bond, while in addition reactions with carbonyl compounds, the product is an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-sec-butyloxy-4,5-difluorophenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds efficiently makes it invaluable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize bioactive molecules and drug candidates. Its role in forming complex molecular structures is crucial for developing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the large-scale production of fine chemicals, polymers, and materials science applications. Its versatility and reactivity make it a valuable tool in various industrial processes.
Mécanisme D'action
The mechanism by which (3-sec-butyloxy-4,5-difluorophenyl)zinc bromide exerts its effects involves the formation of organozinc intermediates that can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process is facilitated by the presence of catalysts and suitable reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,5-Difluorophenyl)zinc bromide: Similar in structure but lacks the sec-butyloxy group.
(3-Methoxy-4,5-difluorophenyl)zinc bromide: Similar but with a methoxy group instead of a sec-butyloxy group.
Uniqueness
(3-sec-butyloxy-4,5-difluorophenyl)zinc bromide is unique due to the presence of the sec-butyloxy group, which can influence its reactivity and the types of reactions it can undergo. This structural feature can provide steric and electronic effects that are beneficial in certain synthetic applications.
Propriétés
Formule moléculaire |
C10H11BrF2OZn |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-butan-2-yloxy-2,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-3-7(2)13-9-6-4-5-8(11)10(9)12;;/h5-7H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
MSDUWNSEQPWQLQ-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















